BENGHE Foundational & Exploratory

Check Availability & Pricing

3-iodo-1H-pyrazolo[3,4-b]pyridine-5-carboxylic
acid structure elucidation

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

3-lodo-1H-pyrazolo[3,4-B]pyridine-
Compound Name:
5-carboxylic acid

Cat. No.: B1448270

An In-depth Technical Guide to the Structural Elucidation of 3-iodo-1H-pyrazolo[3,4-
b]pyridine-5-carboxylic acid

Foreword

The pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic system in modern medicinal
chemistry.[1][2][3] Its structural resemblance to purine has made it a cornerstone for the
development of potent kinase inhibitors and other therapeutic agents targeting a wide array of
diseases, from cancer to neurodegenerative disorders.[3][4][5] The introduction of specific
substituents, such as an iodine atom at the 3-position and a carboxylic acid at the 5-position,
creates a highly functionalized molecule—3-iodo-1H-pyrazolo[3,4-b]pyridine-5-carboxylic
acid—uwith significant potential as a versatile building block in drug discovery.

Unambiguous structural confirmation of such a molecule is not merely an academic exercise; it
is a fundamental prerequisite for intellectual property claims, regulatory submissions, and the
rational design of next-generation therapeutics. This guide provides a comprehensive, multi-
technique framework for the complete structural elucidation of this target compound. It is
designed for researchers, analytical scientists, and drug development professionals, moving
beyond simple data reporting to explain the causal logic behind the analytical choices and the
convergence of data required for absolute structural proof.

Target Molecule Overview
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IUPAC Name: 3-iodo-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid

Molecular Formula: C7H4IN3O2[6]

Molecular Weight: 289.03 g/mol [6]

CAS Number: 1221288-26-1

The structure consists of a fused pyrazole and pyridine ring system. The key features for
analytical interrogation are the two aromatic protons on the pyridine ring, a labile proton on the
pyrazole nitrogen, a carboxylic acid proton, the carbon skeleton, and the heavy iodine atom.
The greater stability of the 1H-tautomer over the 2H-tautomer has been established for the
pyrazolo[3,4-b]pyridine core, simplifying the primary analytical challenge.[2][7]

The Elucidation Workflow: A Multi-Pronged
Approach

The definitive confirmation of a chemical structure relies on the principle of convergent
evidence, where multiple independent analytical techniques produce a single, self-consistent
structural hypothesis. No single technique (short of X-ray crystallography) is sufficient. This
guide details the logical flow of analysis from initial confirmation of mass and formula to the
precise mapping of atomic connectivity.
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Caption: Logical workflow for the structural elucidation of the target molecule.
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Mass Spectrometry: The First Checkpoint

Principle & Rationale: High-Resolution Mass Spectrometry (HRMS) provides the most accurate

measurement of a molecule's mass, allowing for the unambiguous determination of its

elemental formula. For a halogenated compound, MS is also critical for confirming the

presence and number of halogen atoms through their isotopic patterns.[8]

Experimental Protocol (HRMS - ESI):

Sample Preparation: Dissolve ~0.1 mg of the compound in 1 mL of a suitable solvent (e.g.,
methanol or DMSO).

Instrumentation: Utilize an Electrospray lonization (ESI) source coupled to a high-resolution
mass analyzer (e.g., TOF or Orbitrap).

Analysis Mode: Run in both positive ((M+H]*) and negative ([M-H]~) ion modes to maximize
the probability of observing the molecular ion.

Calibration: Ensure the instrument is calibrated with a known standard immediately prior to
the run to achieve mass accuracy within 5 ppm.

Data Acquisition: Acquire data over a mass range of m/z 100-500.

Expected Data & Interpretation: The elemental composition C7H4IN3O2 predicts a monoisotopic
mass of 289.9345.

Molecular lon: A prominent peak should be observed at m/z 289.9345 (in negative mode as
[M-H]~, C7H3IN3027) or m/z 290.9423 (in positive mode as [M+H]*, C7HsIN3O2%). The high
mass accuracy (< 5 ppm deviation) from the theoretical value confirms the elemental
formula.

Isotopic Pattern: lodine is monoisotopic (*271), so unlike chlorine or bromine, it does not
produce a characteristic M+2 peak.[9] The molecular ion cluster will appear as a single,
sharp peak, which is a key diagnostic feature.

Fragmentation: While ESI is a soft ionization technique, some fragmentation may occur.
Expected fragments could include the loss of the carboxylic acid group (-45 Da) or
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decarboxylation (-44 Da).

] Calculated Mass Observed Mass
lon Species Formula
(m/z) (Expected)
[M-H]~ C7H3IN302~ 289.9345 ~289.9345 + 5 ppm
[M+H]* C7HsIN3O2* 290.9423 ~290.9423 + 5 ppm

Infrared (IR) Spectroscopy: Functional Group
Identification

Principle & Rationale: IR spectroscopy probes the vibrational frequencies of bonds within a
molecule. It is an exceptionally rapid and reliable method for identifying the presence of key
functional groups, providing a qualitative fingerprint of the molecule.[10] For our target, it is

essential to confirm the carboxylic acid and the N-H group on the pyrazole ring.

Experimental Protocol (ATR-FTIR):

o Sample Preparation: Place a small amount (~1-2 mg) of the solid powder directly onto the
diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

e Background Scan: Perform a background scan of the empty ATR crystal to subtract
atmospheric (COz, H20) interference.

o Sample Scan: Lower the ATR anvil to ensure good contact with the sample and acquire the
spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm™1,

» Data Processing: Perform baseline correction and peak picking.

Expected Data & Interpretation: The spectrum should display characteristic absorption bands
confirming the key functional moieties.

o O-H Stretch (Carboxylic Acid): A very broad and strong absorption band is expected in the
region of 3300-2500 cm~1, which will overlap with the C-H stretches. This broadness is due
to strong intermolecular hydrogen bonding between the carboxylic acid groups.
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» N-H Stretch (Pyrazole): A moderately broad band around 3200-3100 cm~1 is characteristic of
the N-H stretching in the pyrazole ring.[11]

e C=0 Stretch (Carboxylic Acid): A very strong, sharp absorption band around 1720-1680
cm~1,[12] Its position indicates a conjugated carboxylic acid.

e C=C and C=N Stretches (Aromatic Rings): Multiple sharp bands of medium intensity in the
1620-1450 cm~1 region.

e C-I Stretch: A weak absorption in the far-IR region, typically around 600-500 cm~1, which
may be difficult to assign definitively.

Expected
Functional Group Vibration Mode Wavenumber Expected Intensity
(cm™)
Carboxylic Acid O-H Stretch 3300 - 2500 Strong, Very Broad
Pyrazole N-H Stretch 3200 - 3100 Medium, Broad
Aromatic C-H Stretch 3100 - 3000 Weak to Medium
Carboxylic Acid C=0 Stretch 1720 - 1680 Strong, Sharp
Aromatic Rings C=C/ C=N Stretch 1620 - 1450 Medium, Sharp

Nuclear Magnetic Resonance (NMR) Spectroscopy:
The Core of Connectivity

Principle & Rationale: NMR spectroscopy is the most powerful technique for elucidating the
detailed structure of organic molecules in solution. By analyzing the chemical shifts, coupling
constants, and integrations of 1H and 13C nuclei, we can map out the complete carbon-
hydrogen framework and deduce atomic connectivity. For pyrazolo[3,4-b]pyridine derivatives,
NMR is crucial for assigning protons and carbons to their specific positions on the fused
heterocyclic core.[13][14]

Experimental Protocol (General):
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o Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent
(DMSO-ds is ideal due to its ability to dissolve carboxylic acids and show exchangeable
protons). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

e Instrumentation: Use a high-field NMR spectrometer (=400 MHz for *H) for optimal signal
dispersion.

o Experiments to Run:

[e]

1H NMR: Standard proton spectrum.
o 1BC{'H} NMR: Standard proton-decoupled carbon spectrum.

o DEPT-135: Differentiates CH/CHs (positive) from CHz (negative) signals. Quaternary
carbons are absent.

o 2D COSY (Correlation Spectroscopy): ldentifies proton-proton (J-coupling) correlations.

o 2D HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to their
attached carbons.

o 2D HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons and carbons over
2-3 bonds, crucial for mapping connectivity across quaternary carbons and heteroatoms.

'H NMR - Proton Environment

Interpretation: The structure has two aromatic protons (H4, H6), one pyrazole N-H proton, and
one carboxylic acid O-H proton. The *H NMR spectrum of the parent compound, 3-iodo-1H-
pyrazolo[3,4-b]pyridine, has been reported with signals at 8.64 (dd), 7.89 (dd), and 7.25 (m)
ppm.[15][16] The substitution of the C5-H with a COOH group will significantly alter this pattern.

» Carboxylic Acid Proton (O-H): A very broad singlet, highly downfield (>12 ppm), which will
disappear upon D20 exchange.

e Pyrazole Proton (N-H): A broad singlet, also downfield, typically >13 ppm for this class of
compounds.[15] Will also exchange with D20.
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» Pyridine Protons (H4, H6): With the C5-H gone, the remaining H4 and H6 protons will appear
as singlets (or very narrow doublets if long-range coupling is resolved). The electron-
withdrawing carboxylic acid group and the anisotropic effect of the pyridine nitrogen will shift
these protons downfield. H6 is typically more deshielded than H4.

o H6: Expected as a singlet around ~8.9-9.2 ppm.

o H4: Expected as a singlet around ~8.5-8.8 ppm.

13C NMR - Carbon Skeleton

Interpretation: The molecule has 7 unique carbon atoms. Five are quaternary (C3, C3a, C5,
C7a, COOH) and two are methine (CH) carbons (C4, C6). A DEPT-135 experiment will show
only the two positive signals for C4 and C6, confirming the presence of only two CH groups.

o Carboxyl Carbon (COOH): The least shielded carbon, expected around ~165-170 ppm.
o Aromatic Carbons: The carbons of the heterocyclic rings will appear between ~100-160 ppm.

o C3 (lodo-substituted): The C-1 bond will shield this carbon significantly due to the heavy
atom effect. Expected at a very upfield position for a quaternary carbon, ~90-100 ppm.

o C4 & C6 (CH): These will be in the typical aromatic region, ~115-140 ppm.

o Other Quaternary Carbons (C3a, C5, C7a): These will be found throughout the aromatic
region, with C5 (attached to COOH) being relatively downfield.

2D NMR - Unambiguous Connectivity

The final piece of the puzzle comes from 2D NMR, which connects the assigned *H and 13C
signals.

Caption: Key expected HMBC correlations for structural assignment.

e HSQC: Will show two cross-peaks, definitively linking the 1H signal at ~8.5-8.8 ppm to its
attached carbon (C4) and the H signal at ~8.9-9.2 ppm to its carbon (C6).

 HMBC: This is the critical experiment. Key expected correlations:
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o The proton H4 should show correlations to the quaternary carbons C5 and C3a.
o The proton H6 should show correlations to the quaternary carbons C5 and C7a.

o The N-H proton should show correlations to C3, C7a, and C3a, firmly placing it on the
pyrazole ring and confirming the fusion geometry.

o The observation of correlations from both H4 and H6 to the same quaternary carbon (C5)
confirms their relative positions and the location of the carboxylic acid.

X-Ray Crystallography: The Final Arbiter

Principle & Rationale: Single-crystal X-ray diffraction provides an absolute, three-dimensional
map of electron density in a molecule, revealing precise bond lengths, bond angles, and
intermolecular interactions. It is considered the "gold standard" for structural proof. The parent
compound, 3-iodo-1H-pyrazolo[3,4-b]pyridine, has been successfully crystallized and its
structure solved, indicating a high probability of success for this derivative.[15][16][17]

Experimental Protocol:

o Crystal Growth: Grow single crystals suitable for diffraction (typically >0.1 mm in all
dimensions). This is often achieved by slow evaporation or vapor diffusion. A reported
method for the parent compound is layering a CH2Clz solution with hexane.[15]

o Data Collection: Mount a suitable crystal on a diffractometer. A beam of monochromatic X-
rays is directed at the crystal, and the diffraction pattern is collected as the crystal is rotated.

e Structure Solution & Refinement: The diffraction data is processed to solve the phase
problem and generate an initial electron density map. The structure is then refined against
the experimental data to yield the final atomic coordinates and structural parameters.

Expected Data & Interpretation: The result is a definitive 3D structure. Key findings would
include:

» Confirmation of Connectivity: Absolute proof of the pyrazolo[3,4-b]pyridine core and the
positions of the iodo and carboxyl substituents.
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» Planarity: Confirmation that the fused ring system is essentially planar, as reported for the
parent compound (dihedral angle of 0.82°).[15][17]

 Intermolecular Interactions: The data will reveal hydrogen bonding (e.g., carboxylic acid
dimers, N-H---N interactions) and potential C-I---N halogen bonding, which stabilize the
crystal lattice.[15][16]

Conclusion: Convergent Data for Unambiguous
Elucidation

The structural elucidation of 3-iodo-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid is
achieved not by a single measurement but by the logical synthesis of data from a suite of
orthogonal analytical techniques.

HRMS confirms the correct elemental formula.

o FTIR verifies the presence of the required functional groups (NH, COOH).

e 1H and 3C NMR define the carbon-hydrogen framework, revealing two aromatic CH groups
and five quaternary carbons.

e 2D NMR experiments, particularly HMBC, provide the final, unambiguous map of atomic
connectivity in solution.

o X-Ray Crystallography, if performed, offers the ultimate proof, delivering an absolute 3D
structure in the solid state.

Together, these methods provide a self-validating and robust data package that confirms the
structure of the target molecule with the highest degree of scientific certainty, paving the way
for its application in research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

© 2025 BenchChem. All rights reserved. 10/12 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC4051060/
https://pubmed.ncbi.nlm.nih.gov/24940235/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4051060/
https://www.researchgate.net/publication/263208713_3-Iodo-1H-pyrazolo-34-bpyridine
https://www.benchchem.com/product/b1448270?utm_src=pdf-body
https://www.benchchem.com/product/b1448270?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1448270?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

References

1. researchgate.net [researchgate.net]

2. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC
[pmc.ncbi.nlm.nih.gov]

» 3. Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for f-Amyloid Plaques [mdpi.com]

e 4. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK
inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

¢ 5. Novel pyrazolo[3,4-b]pyridine derivatives: Synthesis, structure-activity relationship studies,
and regulation of the AMPK/70S6K pathway - PubMed [pubmed.ncbi.nim.nih.gov]

e 6. 1H-Pyrazolo[3,4-b]pyridine-5-carboxylic acid, 3-iodo- [cymitquimica.com]
e 7. dau.url.edu [dau.url.edu]

o 8. researchgate.net [researchgate.net]

e 9. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
e 10. longdom.org [longdom.org]

e 11. researchgate.net [researchgate.net]

e 12. researchgate.net [researchgate.net]

o 13. researchgate.net [researchgate.net]

o 14. researchgate.net [researchgate.net]

e 15. 3-lodo-1H-pyrazolo[3,4-b]pyridine - PMC [pmc.ncbi.nim.nih.gov]

e 16. researchgate.net [researchgate.net]

e 17. 3-lodo-1H-pyrazolo-[3,4-b]pyridine - PubMed [pubmed.ncbi.nim.nih.gov]

 To cite this document: BenchChem. [3-iodo-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid
structure elucidation]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1448270#3-iodo-1h-pyrazolo-3-4-b-pyridine-5-
carboxylic-acid-structure-elucidation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

© 2025 BenchChem. All rights reserved. 11/12 Tech Support


https://www.researchgate.net/publication/299544671_Novel_Pyrazolo34-bpyridine_Derivatives_Synthesis_Characterization_Antimicrobial_and_Antiproliferative_Profile
https://pmc.ncbi.nlm.nih.gov/articles/PMC9000541/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9000541/
https://www.mdpi.com/1422-8599/2022/1/M1343
https://pmc.ncbi.nlm.nih.gov/articles/PMC9890667/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9890667/
https://pubmed.ncbi.nlm.nih.gov/35415908/
https://pubmed.ncbi.nlm.nih.gov/35415908/
https://cymitquimica.com/products/IN-DA0016T4/1221288-26-1/1h-pyrazolo34-bpyridine-5-carboxylic-acid-3-iodo/
https://dau.url.edu/bitstream/handle/20.500.14342/4443/molecules-27-2022-02237_1H-Pyrazolo.pdf?sequence=3&isAllowed=y
https://www.researchgate.net/publication/231048732_Mass_spectrometry_of_halogen-containing_organic_compounds
https://www.chemistrysteps.com/isotopes-in-mass-spectrometry/
https://www.longdom.org/open-access/synthesis-of-pyrazolo-linked-pyridine-carboxylic-acids-and-evaluation-of-their-liquid-crystal-and-biological-studies-30712.html
https://www.researchgate.net/publication/230530899_Raman_FT-IR_and_DFT_studies_of_35-pyrazoledicarboxylic_acid_and_its_CeIII_and_NdIII_complexes
https://www.researchgate.net/figure/FTIR-of-pyrazine-2-carboxylic-acid-derivatives-1a-c_fig1_342609776
https://www.researchgate.net/figure/1-H-NMR-data-of-of-pyrazolo3-4-bpyridine-derivatives_tbl1_260769813
https://www.researchgate.net/publication/237862119_Pyrazolo34-bpyridines_Syntheses_reactions_and_nuclear_magnetic_resonance_spectra
https://pmc.ncbi.nlm.nih.gov/articles/PMC4051060/
https://www.researchgate.net/publication/263208713_3-Iodo-1H-pyrazolo-34-bpyridine
https://pubmed.ncbi.nlm.nih.gov/24940235/
https://www.benchchem.com/product/b1448270#3-iodo-1h-pyrazolo-3-4-b-pyridine-5-carboxylic-acid-structure-elucidation
https://www.benchchem.com/product/b1448270#3-iodo-1h-pyrazolo-3-4-b-pyridine-5-carboxylic-acid-structure-elucidation
https://www.benchchem.com/product/b1448270#3-iodo-1h-pyrazolo-3-4-b-pyridine-5-carboxylic-acid-structure-elucidation
https://www.benchchem.com/product/b1448270#3-iodo-1h-pyrazolo-3-4-b-pyridine-5-carboxylic-acid-structure-elucidation
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1448270?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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